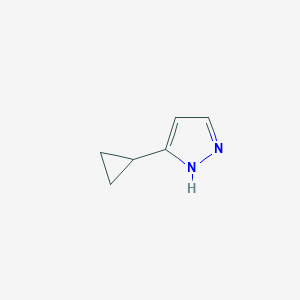
3-Chloro-4-hydroxypyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxypyridin-2(1H)-one (3CHP) is a synthetic chemical compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 3CHP has also been studied for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Synthesis of Pyrazolopyridine Derivatives
3-Chloro-4-hydroxypyridin-2(1H)-one: serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are of interest due to their diverse biological activities, which include anti-inflammatory, analgesic, and antipyretic properties. The compound’s reactivity allows for the introduction of various substituents, enabling the creation of a library of pyrazolopyridine compounds for pharmacological screening.
Development of Boronic Acid Esters
The compound is used to derive (3-Chloro-4-hydroxypyridin-2-YL)boronic acid pinacol ester , a critical intermediate in Suzuki coupling reactions. This application is particularly valuable in the field of medicinal chemistry, where boronic acid esters are utilized for constructing complex molecules with potential therapeutic effects.
Creation of Halide Substituted Esters
3-Chloro-4-hydroxypyridin-2(1H)-one: is instrumental in synthesizing ethyl (3-chloro-4-hydroxypyridin-2-YL)acetate , a compound used in organic synthesis. This ester can undergo further chemical transformations, leading to the development of new molecules with halide functionalities, which are essential in various chemical industries.
Propriétés
IUPAC Name |
3-chloro-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSWPCDJFTTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715712 |
Source


|
| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxypyridin-2(1H)-one | |
CAS RN |
103792-81-0 |
Source


|
| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)







